N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the cyclopropyl group and the phenyl ring through a series of reactions such as Friedel-Crafts acylation and subsequent cyclization to form the triazole ring. The final step involves the acetylation of the amine group to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic properties, such as anti-inflammatory or anticancer activities, which can be investigated further.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(trimethylsilyl)ethanesulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound characterized by its complex molecular structure and potential therapeutic applications. Its biological activity has garnered attention in recent research, particularly concerning its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O8 with a molecular weight of 446.4 g/mol. The compound features a benzodioxole moiety and a triazole ring, both of which are known for their biological significance.
Property | Value |
---|---|
Molecular Formula | C20H22N4O8 |
Molecular Weight | 446.4 g/mol |
Structure | Benzodioxole + Triazole |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the benzodioxole structure have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro studies indicated that compounds with bulky hydrophobic groups exhibited potent antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the presence of the benzodioxole moiety may enhance the compound's interaction with bacterial membranes.
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays. For example, derivatives similar to this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some derivatives demonstrated significant growth inhibition rates, with percentages reaching up to 95% in specific assays .
Mechanism of Action:
The anticancer activity is often associated with the induction of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. This mechanism is supported by increased levels of superoxide dismutase and decreased activities of catalase and glutathione peroxidase in treated cells .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of benzodioxole derivatives for their antimicrobial properties. The findings indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against both E. coli and Bacillus subtilis .
Study 2: Anticancer Potential
Another research effort focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. The study found that certain derivatives led to a notable decrease in cell viability across multiple cancer types, indicating a promising avenue for future drug development .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(22-11-14-6-9-17-18(10-14)29-13-28-17)12-24-21(27)25(16-4-2-1-3-5-16)20(23-24)15-7-8-15/h1-6,9-10,15H,7-8,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQYFOBTMTHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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